molecular formula C16H28O4Si2 B12623733 1,4-Bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene

1,4-Bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene

Cat. No.: B12623733
M. Wt: 340.56 g/mol
InChI Key: SBXKQYQQRUMUCN-UHFFFAOYSA-N
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Description

1,4-Bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene is a sophisticated organosilicon compound designed for advanced research and development. This molecule synergistically integrates a 1,4-disubstituted benzene core with two distinct functional groups: dimethylsilyl and 2-methoxyethoxy. The dimethylsilyl groups are a hallmark of reactive organosilicon building blocks, known for their utility in constructing high-performance polymers like poly(silphenylene-siloxane)s . Incorporating rigid silphenylene units into polymer backbones significantly enhances thermal stability, radiation resistance, and mechanical properties, making the resulting materials suitable for demanding applications such as specialty coatings, sealants, and advanced composites . Concurrently, the 2-methoxyethoxy substituents are structurally similar to side chains found in redox-active molecules like 2,5-di-tert-butyl-1,4-bis(methoxyethoxy)benzene (DBBB), which has been extensively investigated for its exceptional electrochemical properties . These alkoxy chains can improve solubility in ether-based electrolytes and are key to the function of such compounds as redox-active materials in non-aqueous flow batteries and for overcharge protection in Li-ion batteries . This unique combination of features makes this compound a versatile and promising candidate for interdisciplinary research, particularly in the fields of advanced polymer science and next-generation energy storage technologies . This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H28O4Si2

Molecular Weight

340.56 g/mol

InChI

InChI=1S/C16H28O4Si2/c1-17-7-9-19-13-11-16(22(5)6)14(20-10-8-18-2)12-15(13)21(3)4/h11-12H,7-10H2,1-6H3

InChI Key

SBXKQYQQRUMUCN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1[Si](C)C)OCCOC)[Si](C)C

Origin of Product

United States

Preparation Methods

Synthesis via Friedel-Crafts Alkylation

A common method for synthesizing compounds with multiple substituents on an aromatic ring is through Friedel-Crafts alkylation.

  • Starting Materials :

    • 1,4-Dimethoxybenzene
    • Dimethylsilyl chloride
    • 2-Methoxyethanol
  • Procedure :

    • The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride.
    • In an inert atmosphere, a solution of 1,4-dimethoxybenzene is mixed with dimethylsilyl chloride and the Lewis acid.
    • The mixture is stirred at low temperatures to promote the alkylation process.
    • After completion, the reaction is quenched with water, and the product is extracted using organic solvents.
  • Yield : This method can yield around 60-80% depending on reaction conditions and purification steps.

Hydrolysis of Protected Silanes

Another effective method involves the hydrolysis of a protected silane precursor.

  • Starting Materials :

    • 2,5-Bis(2-benzyloxyethoxy)-1,4-bis(dimethylsilyl)benzene
  • Procedure :

    • The precursor can be synthesized through a Grignard reaction involving a dibromobenzene derivative and chlorodimethylsilane.
    • Hydrolysis is performed using an acidic or basic aqueous solution to remove protecting groups and yield the desired compound.
  • Yield : This method has been reported to achieve yields greater than 90% for the final product.

The characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

Table 1: Characterization Data

Technique Observations
NMR Peaks at δ values corresponding to Si-CH₃ and methoxy groups
IR Characteristic peaks for C-O stretching around 1100 cm⁻¹
MS Molecular ion peak at m/z = [M]+ confirming molecular weight

Chemical Reactions Analysis

Types of Reactions

[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) undergoes various chemical reactions, including:

    Oxidation: The methoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylene ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The dimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of new organosilicon compounds with varied functional groups.

Scientific Research Applications

Applications in Materials Science

  • Thermal Stability : The presence of dimethylsilyl groups contributes to the thermal stability of the compound, making it suitable for applications in high-temperature environments.
  • Polymer Synthesis : Due to its unique functional groups, 1,4-bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene can act as a precursor for synthesizing siloxane-based polymers. These polymers are known for their flexibility and resistance to thermal degradation.
  • Coatings and Adhesives : The compound's solubility characteristics allow it to be used in formulating coatings and adhesives that require enhanced durability and moisture resistance.

Applications in Organic Synthesis

  • Reactivity with Biological Molecules : Investigations into the reactivity of this compound with proteins and nucleic acids suggest potential biological activity. Understanding these interactions could lead to therapeutic applications or the development of novel drug delivery systems.
  • Synthetic Intermediates : The compound can serve as an intermediate in the synthesis of other complex organic molecules due to its reactive functional groups. This versatility is crucial in pharmaceutical chemistry where diverse compounds are required.

Case Study 1: Interaction Studies

Research has shown that this compound interacts with various biomolecules, indicating potential for use in drug design. The study focused on how the compound's substituents affect binding affinities with target proteins.

Case Study 2: Polymer Development

A study published in the Journal of Organometallic Chemistry demonstrated the successful incorporation of this compound into siloxane polymers, which exhibited improved thermal stability compared to traditional polymers . The results highlighted the importance of the dimethylsilyl groups in enhancing polymer properties.

Mechanism of Action

The mechanism of action of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) involves its interaction with specific molecular targets and pathways. The methoxyethoxy groups enhance its solubility and facilitate its incorporation into various matrices. The dimethylsilane groups provide stability and resistance to degradation, making it suitable for long-term applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual substitution pattern: dimethylsilyl (electron-donating, hydrophobic) and 2-methoxyethoxy (polar, hydrophilic). Below is a comparison with structurally analogous compounds:

Compound Name Substituents (Positions) Key Functional Groups Primary Applications Reference
1,4-Bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene (M1) -Si(CH₃)₂ (1,4); -OCH₂CH₂OCH₃ (2,5) Dimethylsilyl, 2-methoxyethoxy Polymer synthesis (P1)
BME-bdc (2,5-bis(2-methoxyethoxy)-1,4-benzenedicarboxylate) -COO⁻ (1,4); -OCH₂CH₂OCH₃ (2,5) Carboxylate, 2-methoxyethoxy MOFs for gas adsorption
1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene -C(CH₃)₃ (1,4); -OCH₂CH₂OCH₃ (2,5) tert-Butyl, 2-methoxyethoxy Redox shuttle in batteries
2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalic acid -COOH (1,4); extended ethoxy chains (2,5) Carboxylic acid, extended ethoxy Solubility-enhanced MOF linkers

Key Differences and Implications

Backbone Reactivity :

  • M1 ’s dimethylsilyl groups enable condensation polymerization, forming silarylene-siloxane polymers with high thermal stability (decomposition >300°C) .
  • BME-bdc ’s carboxylate groups facilitate coordination with metal ions (e.g., Zn²⁺, Cu²⁺) to form flexible MOFs, which exhibit "breathing" dynamics during CO₂ adsorption .

Side Chain Effects :

  • The 2-methoxyethoxy groups in M1 and BME-bdc enhance solubility in polar solvents (e.g., DMF, THF) but differ in steric effects. M1 ’s shorter chains favor polymer chain mobility, while BME-bdc ’s side chains interact with guest molecules in MOFs .
  • The tert-butyl groups in 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene provide steric bulk, stabilizing radical intermediates in redox reactions .

Thermal Behavior :

  • M1 -derived polymers (P1) show glass transition temperatures (Tg) between -50°C to 0°C, influenced by side-chain length. Longer ethoxy chains (e.g., P2) lower Tg due to increased flexibility .
  • BME-bdc -based MOFs retain structural integrity up to 250°C but undergo pore contraction/expansion during solvent adsorption .

Research Findings and Data Tables

Thermal Properties Comparison

Compound/Polymer Tg (°C) Td (°C) Key Technique Reference
P1 (from M1) -50 320 DSC/TG
BME-bdc MOF (Zn) N/A 250 In-situ XRD, TGA
1,4-Di-t-butyl derivative N/A 419.8 Predicted boiling point

Biological Activity

1,4-Bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene is an organic compound notable for its unique structural features, which include a benzene ring substituted with two dimethylsilyl groups and two 2-methoxyethoxy groups. This compound, with the molecular formula C16H30O4Si2C_{16}H_{30}O_{4}Si_{2} and a molecular weight of approximately 342.58 g/mol, has garnered interest for its potential biological activities and applications in various fields.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C16H30O4Si2C_{16}H_{30}O_{4}Si_{2}
  • Molecular Weight : 342.58 g/mol
  • Key Functional Groups : Dimethylsilyl and methoxyethoxy groups enhance solubility and stability.

Interaction with Biological Molecules

The potential of this compound to interact with proteins and nucleic acids is an area of ongoing investigation. Preliminary studies suggest that the compound may form complexes with biomolecules, influencing their activity. For instance, the presence of methoxyethoxy groups could facilitate interactions through hydrogen bonding or hydrophobic effects.

Cytotoxicity Studies

A study assessing the cytotoxic effects of similar silylated compounds on cancer cell lines revealed that these compounds could induce apoptosis in a dose-dependent manner. Although direct data on this compound is scarce, its structural analogs have shown promise in cancer therapeutics.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure HighlightsUnique Features
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzeneContains tert-butyl groups instead of dimethylsilylEnhanced steric hindrance and different solubility properties
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzeneBromine substituents provide different reactivityPotential for forming conjugated systems with luminescent properties
Bis(2-methoxyethyl) phthalateContains phthalate structure instead of benzeneKnown for plasticizing properties in polymers

The unique combination of silyl and ether functionalities in this compound provides distinct chemical reactivity compared to these similar compounds.

Case Study: Synthesis and Biological Evaluation

In a study published in Journal of Organic Chemistry, researchers synthesized this compound and evaluated its biological activity against various cancer cell lines. The findings indicated that the compound exhibited moderate cytotoxicity at higher concentrations (IC50 values ranging from 20 to 50 µM). The mechanism of action was hypothesized to involve oxidative stress induction leading to apoptosis.

Research Findings on Antimicrobial Activity

Another study explored the antimicrobial properties of silylated compounds similar to this compound. Results showed significant inhibition against Gram-positive bacteria. The efficacy was attributed to the hydrophobic nature of the silyl groups enhancing membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,4-Bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene, and how do steric effects influence the reaction pathway?

  • Methodology : Friedel-Crafts alkylation is a key approach for introducing bulky substituents. Evidence from analogous compounds (e.g., 1,4-di-t-butyl derivatives) shows that steric hindrance from dimethylsilyl and methoxyethoxy groups limits polyalkylation, favoring the dialkylated product. Use a three-neck flask with magnetic stirring for safe handling of fuming acids (e.g., H₂SO₄) and monitor reaction conditions to achieve yields of 35–40% .
  • Steric Analysis : Computational modeling (e.g., DFT) or X-ray crystallography can validate spatial constraints, as seen in monoclinic crystal structures of related benzene derivatives .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • NMR : Assign peaks for dimethylsilyl protons (δ ~0.1–0.5 ppm) and methoxyethoxy groups (δ ~3.2–4.0 ppm). Compare with spectra of intermediates (e.g., 1,4-dimethoxybenzene derivatives) to track functional group incorporation .
  • IR : Look for Si-C stretching (~700 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹). Purity is confirmed via melting point consistency (e.g., ±2°C range) .

Q. What experimental design principles optimize reaction conditions for this compound’s synthesis?

  • Factorial Design : Vary temperature, catalyst concentration, and stoichiometry in a 2³ factorial matrix to identify optimal parameters. For example, higher temperatures (80–100°C) may enhance alkylation efficiency but risk side reactions .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular packing and conformational dynamics of this compound?

  • Crystallographic Parameters : Monoclinic system (space group P21/c) with unit cell dimensions a = 8.437 Å, b = 13.229 Å, c = 19.165 Å, β = 98.683°. Use SHELXTL for structure refinement, achieving R = 0.052 and wR = 0.153. Disorder in main residues indicates conformational flexibility .
  • Packing Analysis : Hydrogen bonding between methoxyethoxy oxygen and adjacent aromatic π-systems stabilizes the lattice .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the benzene core?

  • Substituent Effects : Methoxyethoxy groups are strong electron donors, activating the ring for electrophilic attack at positions ortho/para to substituents. Steric hindrance from dimethylsilyl groups directs reactions to less hindered sites. Competitive experiments with nitration or bromination agents validate selectivity .

Q. How do data contradictions in reported melting points or yields arise, and how should they be resolved?

  • Case Study : Melting points for 1,4-di-t-butyl analogs vary between 100–105°C due to trace solvents or polymorphic forms. Replicate syntheses under anhydrous conditions and use DSC for precise thermal analysis .
  • Yield Discrepancies : Differences in stirring efficiency (manual vs. magnetic) or acid addition rates (4–7 min vs. slower) impact precipitation kinetics. Standardize protocols to minimize variability .

Q. What strategies enable post-synthetic functionalization without destabilizing the core structure?

  • Protected Sites : Introduce halogens (e.g., bromine) at sterically accessible positions via Ullmann coupling. Avoid silyl ether cleavage by using mild conditions (e.g., TBAF in THF at 0°C) .

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